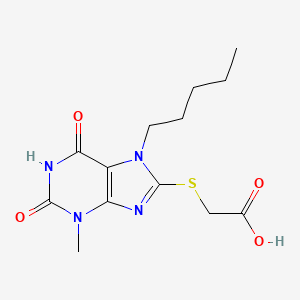
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a pyridazine ring, which is known for its biological activity.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has identified the potential of benzenesulfonamide derivatives, structurally related to 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, in anticancer applications. Several compounds have shown promising results in in vitro anticancer screening, indicating the potential for these compounds to be used as lead compounds in developing new anticancer agents. Compounds such as 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides and novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones have shown moderate to remarkable activity against various cancer cell lines, including leukemia, lung cancer, and others. These findings highlight the potential of benzenesulfonamide derivatives in cancer therapy and warrant further investigation to fully understand their therapeutic potential and mechanism of action (Pomarnacka & Kozlarska-Kedra, 2003), (Rathish et al., 2012).
Antimicrobial Activity
Some benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have been prepared and tested against M. tuberculosis H37Rv, showing good antitubercular activity. These findings suggest a potential role for these compounds in the treatment of microbial infections, with further studies needed to explore their full potential and the spectrum of their activity (Bouz et al., 2019).
Enzyme Inhibition
The enzyme inhibition potential of certain benzenesulfonamide derivatives has been explored, with some compounds showing significant inhibition against enzymes such as AChE and BChE. These results indicate the potential use of these compounds in the development of treatments for conditions associated with enzyme dysregulation, although further research is required to fully understand their potential and application (Kausar et al., 2019).
Structural Studies and Chemical Properties
In-depth studies on the structural characteristics and chemical properties of benzenesulfonamide derivatives have been conducted. These studies contribute to a better understanding of the compounds' molecular structures, stability, and interaction with other molecules, which is crucial for tailoring their properties for specific therapeutic applications. For instance, the influence of solvents on the NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide has been studied, providing insights into the compound's behavior in different environments (Hasan, 2021).
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c14-11-5-1-2-6-12(11)21(19,20)16-9-4-10-17-13(18)7-3-8-15-17/h1-3,5-8,16H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQGLYJIAMOYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

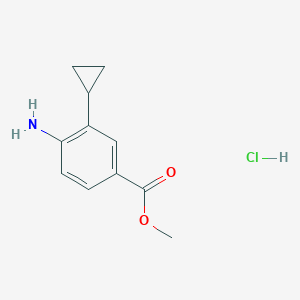
![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
![4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2629805.png)
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)
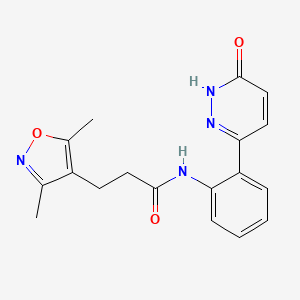
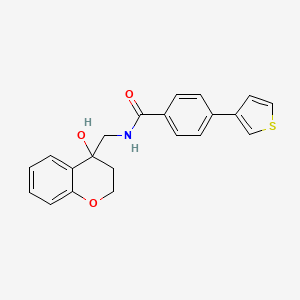
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)
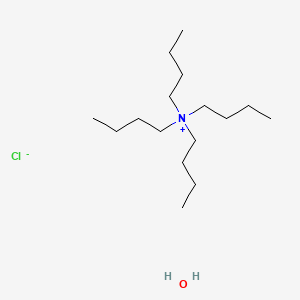
![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)
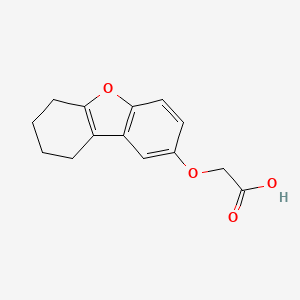
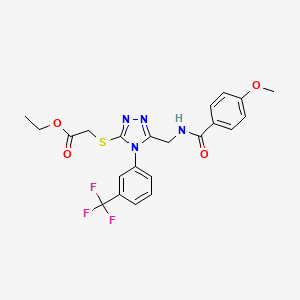
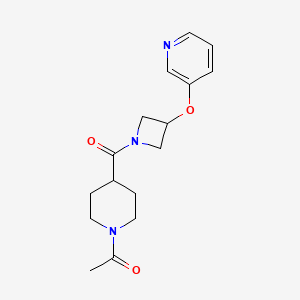
![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)
